molecular formula C6H7BFNO2 B1372803 (3-Amino-5-fluorophenyl)boronic acid CAS No. 1150114-48-9

(3-Amino-5-fluorophenyl)boronic acid

Cat. No.: B1372803
CAS No.: 1150114-48-9
M. Wt: 154.94 g/mol
InChI Key: NHZHXBVKNNGPON-UHFFFAOYSA-N
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Description

(3-Amino-5-fluorophenyl)boronic acid is a versatile chemical compound that contains a boron atom bonded to a phenyl ring (benzene ring) with an amino group (NH2) at the 3rd position and a fluorine (F) atom at the 5th position. Boronic acids are a class of organic compounds known for their role in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Amino-5-fluorophenyl)boronic acid typically involves the lithiation-borylation method. . The reaction is performed under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted Suzuki coupling reactions. This method utilizes a palladium catalyst and a base to facilitate the coupling of the boronic acid with an aryl halide .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-5-fluorophenyl)boronic acid undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and organic halides or triflates.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst and a base such as potassium carbonate or sodium hydroxide.

    Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.

Major Products Formed:

    Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1.1 Proteomics Research
(3-Amino-5-fluorophenyl)boronic acid is utilized in proteomics for its ability to interact with biomolecules. Its boronic acid functionality allows it to form reversible covalent bonds with diols, which is particularly useful in the study of glycoproteins and other carbohydrate-containing biomolecules. This property has been leveraged in affinity chromatography techniques to isolate specific proteins from complex mixtures .

1.2 Organic Synthesis
This compound serves as a key intermediate in organic synthesis. It can participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. The presence of both an amino group and a boronic acid moiety makes it suitable for synthesizing various biologically active compounds, including pharmaceuticals and agrochemicals .

1.3 Pharmaceutical Applications
this compound has garnered attention in drug development due to its potential as a therapeutic agent. Its structural features allow it to be modified to enhance biological activity or selectivity towards specific targets. Research has indicated its applicability in developing inhibitors for various enzymes, including proteases and kinases, which are crucial in cancer therapy .

Case Studies

2.1 Case Study: Use in Cancer Drug Development
A study highlighted the use of this compound derivatives as potential inhibitors of the proteasome, a critical component in cancer cell regulation. The modifications of the boronic acid moiety were shown to enhance binding affinity and selectivity towards the target proteasome subunits, leading to promising results in preclinical trials .

2.2 Case Study: Glycoprotein Isolation
In another research effort, this compound was employed for the selective isolation of glycoproteins from human serum samples. The study demonstrated that the compound could effectively capture glycoproteins through boronate affinity chromatography, enabling further analysis of glycosylation patterns associated with various diseases .

Mechanism of Action

The mechanism of action of (3-Amino-5-fluorophenyl)boronic acid primarily involves its role in Suzuki-Miyaura coupling reactions. The boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond. This reaction is facilitated by the formation of a palladium complex, which undergoes transmetalation and reductive elimination to yield the desired product .

Comparison with Similar Compounds

    (3,5-Difluorophenyl)boronic acid: Contains two fluorine atoms at the 3rd and 5th positions.

    (3-Fluorophenyl)boronic acid: Contains a single fluorine atom at the 3rd position.

Comparison:

    Uniqueness: (3-Amino-5-fluorophenyl)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct reactivity and properties compared to other boronic acids.

    Reactivity: The combination of the amino group and fluorine atom makes it a valuable building block for drug discovery and organic synthesis.

Biological Activity

(3-Amino-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This compound contains an amino group and a fluorine atom, which are known to influence its reactivity and biological interactions.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6H7B F O2
  • CAS Number : 417556

This compound is characterized by the presence of a boron atom attached to a phenyl ring, which includes both an amino group and a fluorine substituent. The fluorine atom enhances the acidity of the compound, influencing its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Notable findings include:

  • Inhibition of Bacterial Growth : The compound exhibits moderate antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those observed for some established antibiotics, such as Tavaborole (AN2690) .
  • Fungal Activity : It has also shown antifungal properties against Candida albicans and Aspergillus niger, with specific MIC values indicating effective inhibition at higher concentrations .

The proposed mechanism of action for this compound involves its ability to bind to the active site of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in microorganisms, and its inhibition can lead to reduced growth or death of the pathogen . The structural similarity to other boron-containing compounds, such as Tavaborole, suggests a comparable mode of action.

Case Studies

A series of studies have been conducted to evaluate the biological activity and potential applications of this compound:

  • Study on Antimicrobial Efficacy :
    • Methodology : In vitro assays using agar diffusion methods and MIC determination.
    • Results : The compound displayed significant inhibition zones against Candida albicans (8 mm) and Aspergillus niger (5 mm) at concentrations up to 100 µg .
  • Comparison with Other Compounds :
    • In comparative studies, this compound was found to be more effective than traditional antifungals like amphotericin B in certain assays, highlighting its potential as a novel antimicrobial agent .

Data Table

Compound NameTarget PathogenMIC (µg/mL)Inhibition Zone (mm)
This compoundEscherichia coli< 5010
Bacillus cereus< 2512
Candida albicans1008
Aspergillus niger1005

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Amino-5-fluorophenyl)boronic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where halogenated aryl precursors react with boronic acid esters. Protection of the amino group (e.g., using Boc or Fmoc groups) is critical to prevent side reactions during boronic acid formation. Post-synthesis deprotection yields the free amine. Alternative routes include direct functionalization of pre-formed boronic acid scaffolds via nucleophilic aromatic substitution or reductive amination. Researchers must optimize reaction conditions (e.g., pH, solvent, catalyst) to avoid boroxine formation, a common side reaction .

Q. How is this compound characterized for purity and structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for structural confirmation, with ¹¹B NMR distinguishing free boronic acid from boroxine derivatives. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode ensures sensitive detection of impurities (e.g., residual boronic acids from synthesis). Thermogravimetric analysis (TGA) evaluates thermal stability, particularly for material science applications .

Advanced Research Questions

Q. How can researchers design experiments to study the binding kinetics of this compound with diols?

  • Methodological Answer : Stopped-flow fluorescence spectroscopy is ideal for real-time kinetic analysis, as demonstrated for isoquinolinylboronic acids. Key parameters include:

  • pH optimization : Binding is pH-dependent due to boronic acid pKa shifts upon diol interaction.
  • Competition assays : Use structurally similar diols (e.g., D-fructose vs. D-glucose) to quantify selectivity.
  • Photochemical control : Azobenzene-boronic acid conjugates enable light-tunable binding equilibria, allowing dynamic modulation of diol interactions .

Q. What strategies are effective in incorporating this compound into drug candidates?

  • Methodological Answer :

  • Substrate mimicry : Design peptidomimetics targeting proteasomes (e.g., Bortezomib analogs) by replacing natural residues with boronic acid moieties.
  • Bioisosteric replacement : Substitute carboxyl or phosphate groups with boronic acid to enhance binding affinity (e.g., HIV protease inhibitors).
  • Prodrug synthesis : Protect the boronic acid as a boronate ester to improve solubility and pharmacokinetics, followed by enzymatic activation in vivo .

Q. What challenges exist in analyzing boronic acid-containing peptides via mass spectrometry?

  • Methodological Answer :

  • Boroxine formation : Free boronic acids dehydrate into trimers, complicating molecular ion detection. Mitigate this by derivatizing with diols (e.g., pinacol) to form stable esters.
  • Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix to enable in situ esterification, preventing fragmentation.
  • Sequence ambiguity : Branched peptides with multiple boronic acids require tandem MS (MS/MS) for deconvolution, leveraging collision-induced dissociation (CID) patterns .

Q. Contradictions and Considerations

  • Synthetic Pathways : emphasizes polymerization via unprotected boronic acids, while highlights the necessity of prodrug synthesis for pharmaceutical purity. Researchers must balance reactivity and stability based on application.
  • Binding Kinetics : While suggests rapid equilibria (<10 seconds) for simple diols, notes that photoisomerization can extend binding timescales, requiring tailored experimental setups.

Properties

IUPAC Name

(3-amino-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZHXBVKNNGPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674991
Record name (3-Amino-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-48-9
Record name (3-Amino-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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